1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Description
Properties
Molecular Formula |
C17H23N3O4S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H23N3O4S/c21-20(22)16-6-8-17(9-7-16)25(23,24)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2 |
InChI Key |
LDFXJTXXVZTHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound 1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 304.41 g/mol
The compound features a piperazine ring substituted with a cyclohexene group and a nitrophenyl sulfonyl moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that piperazine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Piperazine compounds have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that similar piperazine derivatives can inhibit the growth of various pathogenic bacteria and fungi.
- Anticancer Properties : Some piperazine derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Binding : Piperazine compounds often interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in cell proliferation and survival.
- Oxidative Stress Induction : These compounds may increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in cancer cells.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results showed that compounds with similar structural features to this compound induced significant apoptosis in leukemia cells, with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/MIC Values |
|---|---|---|
| 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine | Anticancer | IC50 ~ 10 µM |
| Piperazine Derivative A | Antimicrobial | MIC = 32 µg/mL (E. coli) |
| Piperazine Derivative B | Anticancer | IC50 ~ 5 µM |
| Piperazine Derivative C | Antimicrobial | MIC = 16 µg/mL (S. aureus) |
Scientific Research Applications
Biological Activities
1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has been investigated for various pharmacological activities:
Antimicrobial Activity
Studies have shown that compounds with a piperazine backbone exhibit significant antimicrobial properties. For instance, derivatives of piperazine have demonstrated effectiveness against various bacterial strains, including resistant strains. In vitro assays indicate that this compound may inhibit bacterial growth through enzyme inhibition mechanisms, such as targeting bacterial squalene synthase, which is crucial for membrane integrity in bacteria .
Anticancer Potential
Research indicates that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins like BCL-2. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines, including breast and colon cancer .
Enzyme Inhibition
The sulfonamide group present in the compound is known for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various piperazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potent antimicrobial activity comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with sulfonyl and aromatic substituents exhibit diverse physicochemical and biological properties depending on their structural variations. Below is a comparative analysis of key analogs:
Structural Analogues and Substituent Effects
Physicochemical Properties
- Melting Points : Compounds with rigid aromatic substituents (e.g., benzhydryl) exhibit higher melting points (120–230°C) compared to flexible cyclohexene derivatives .
- Solubility : Chloro- or methyl-substituted analogs (e.g., ) show increased solubility in organic solvents, whereas nitro groups reduce aqueous solubility but enhance stability.
Preparation Methods
Direct Mono-Alkylation
Piperazine reacts with cyclohex-3-en-1-ylmethyl bromide in polar aprotic solvents (e.g., DMF, acetonitrile) using bases like potassium carbonate or sodium hydride. A representative procedure involves:
-
Reagents : Piperazine (1 equiv), cyclohex-3-en-1-ylmethyl bromide (1.1 equiv), K₂CO₃ (2 equiv).
-
Solvent : DMF, 0°C to room temperature, 12–24 hours.
-
Workup : Aqueous extraction, drying (MgSO₄), and solvent evaporation.
This method yields 1-(cyclohex-3-en-1-ylmethyl)piperazine as a key intermediate. Excess alkylating agent risks di-alkylation, necessitating precise stoichiometry.
Protective-Group-Assisted Alkylation
To enhance selectivity, one nitrogen is protected (e.g., with tert-butoxycarbonyl [Boc] or ethoxycarbonyl groups). For example:
-
Protection : Treat piperazine with di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine .
-
Alkylation : React with cyclohex-3-en-1-ylmethyl bromide under basic conditions.
-
Deprotection : Remove Boc via acidic hydrolysis (HCl in dioxane).
This approach minimizes di-alkylation and simplifies purification.
Sulfonylation of Mono-Alkylated Piperazine
The intermediate 1-(cyclohex-3-en-1-ylmethyl)piperazine undergoes sulfonylation with 4-nitrobenzenesulfonyl chloride :
-
Reagents : 1-(Cyclohex-3-en-1-ylmethyl)piperazine (1 equiv), 4-nitrobenzenesulfonyl chloride (1.1 equiv), triethylamine (2 equiv).
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF), 0°C to room temperature, 4–6 hours.
-
Workup : Wash with dilute HCl, dry (Na₂SO₄), and concentrate.
Key Considerations :
-
Excess sulfonyl chloride may sulfonate residual amines.
-
Triethylamine neutralizes HCl, driving the reaction to completion.
One-Pot Sequential Functionalization
A streamlined one-pot method combines alkylation and sulfonylation without isolating intermediates:
-
Alkylation : Piperazine + cyclohex-3-en-1-ylmethyl bromide (1.1 equiv) in DMF/K₂CO₃.
-
Sulfonylation : Direct addition of 4-nitrobenzenesulfonyl chloride (1.1 equiv) and triethylamine.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Advantages : Reduced handling, higher throughput.
Challenges : Requires precise stoichiometry to avoid side products.
Alternative Routes via Intermediate Isolation
Synthesis of 4-[(4-Nitrophenyl)sulfonyl]piperazine
An alternative pathway first sulfonylates piperazine, followed by alkylation:
-
Sulfonylation : Piperazine + 4-nitrobenzenesulfonyl chloride → 4-[(4-nitrophenyl)sulfonyl]piperazine .
-
Alkylation : React with cyclohex-3-en-1-ylmethyl bromide under basic conditions.
Limitations : Sulfonamides are less nucleophilic, necessitating harsher alkylation conditions (e.g., NaH in DMF at 60°C).
Hydrogenation of Cyclohexenyl Precursors
If starting from a saturated cyclohexyl derivative, dehydrogenation introduces the double bond:
-
Alkylation : Piperazine + cyclohexylmethyl bromide → 1-(cyclohexylmethyl)piperazine .
-
Dehydrogenation : Use catalysts like Pd/C or PtO₂ under heated conditions.
-
Sulfonylation : As previously described.
This method avoids handling unsaturated intermediates but requires additional steps.
Optimization of Reaction Conditions
Solvent Selection
Temperature and Time
-
Alkylation : 0°C to room temperature (prevents overheating).
-
Sulfonylation : Room temperature, 4–6 hours (avoids sulfonic acid formation).
Analytical and Purification Methods
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves mono- vs. di-substituted products.
-
Crystallization : Recrystallize from ethanol/water mixtures for high-purity isolates.
-
Spectroscopy : ¹H NMR confirms substitution patterns (e.g., cyclohexenyl protons at δ 5.4–5.6 ppm).
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic routes for preparing 1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves N-alkylation of the piperazine core followed by sulfonylation with 4-nitrobenzenesulfonyl chloride. Critical steps include:
- Piperazine Functionalization : React piperazine with cyclohex-3-en-1-ylmethyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or Et₃N) to yield the N-alkylated intermediate .
- Sulfonylation : Treat the intermediate with 4-nitrobenzenesulfonyl chloride in dichloromethane at 0–5°C to prevent side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio for sulfonylation) and using anhydrous conditions to avoid hydrolysis .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., cyclohexenyl protons at δ 5.4–5.6 ppm and sulfonyl group integration) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 393.15) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., H-bonding with sulfonyl groups) .
Q. What preliminary biological screening strategies are recommended for this compound?
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
Methodological Answer:
Q. What crystallographic insights can guide the design of non-covalent inhibitors using this scaffold?
Methodological Answer:
- Co-crystallization : Soak the compound with target proteins (e.g., viral proteases) and resolve structures via X-ray diffraction (2.0–2.5 Å resolution) to identify binding pockets .
- Key Interactions : Analyze π-π stacking between the nitro group and aromatic residues (e.g., His41 in SARS-CoV-2 Mpro) and hydrophobic contacts with cyclohexenyl groups .
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions .
Q. How can stability and degradation pathways be evaluated under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify cytochrome P450 isoforms involved using selective inhibitors .
- Solid-State Stability : Perform accelerated stability testing (40°C/75% RH) over 6 months. Characterize polymorphic transitions via DSC and PXRD .
Q. What computational methods are effective in predicting off-target effects?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) to assess conformational stability and predict off-target binding (e.g., dopamine receptors) .
- Machine Learning Models : Train classifiers on ChEMBL data to predict toxicity (e.g., hERG inhibition) based on molecular descriptors (LogP, polar surface area) .
- Docking Screens : Use virtual libraries (ZINC15) to cross-screen against unrelated targets (e.g., kinases) and prioritize low-risk candidates .
Q. How can enantiomeric purity be controlled during synthesis, and what analytical methods are essential?
Methodological Answer:
- Chiral Resolution : Employ chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase to separate enantiomers .
- Asymmetric Catalysis : Use Pd-catalyzed asymmetric alkylation with (R)-BINAP ligands to achieve >90% ee .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated data (TD-DFT calculations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
